
3-Cyclopropyl-4-fluorobenzaldehyde
Vue d'ensemble
Description
3-Cyclopropyl-4-fluorobenzaldehyde is a chemical compound with the molecular weight of 164.18 . Its IUPAC name is 3-cyclopropyl-4-fluorobenzaldehyde and its InChI code is 1S/C10H9FO/c11-10-4-1-7(6-12)5-9(10)8-2-3-8/h1,4-6,8H,2-3H2 .
Molecular Structure Analysis
The molecular structure of 3-Cyclopropyl-4-fluorobenzaldehyde consists of a benzene ring substituted with a fluorine atom at the 4-position and a cyclopropyl group at the 3-position .Chemical Reactions Analysis
Fluorobenzaldehyde, a related compound, can be used as a synthetic intermediate because the fluorine can be replaced via oxidation reaction . Due to the aldehyde group, the fluorobenzaldehydes can be used to make a variety of Schiff base compounds through a condensation reaction .Applications De Recherche Scientifique
Synthesis and Antioxidant Activity
3-Cyclopropyl-4-fluorobenzaldehyde has been utilized in the synthesis of thiazolidin-4-one derivatives. These compounds demonstrated significant antioxidant activity, highlighting their potential in various biological applications (El Nezhawy et al., 2009).
Chemical Synthesis Techniques
Intermediate in Pharmaceutical Synthesis
Spectroscopic Studies
In spectroscopic studies, derivatives of 3-Cyclopropyl-4-fluorobenzaldehyde have been synthesized and analyzed using techniques like FT-IR, Raman spectroscopy, and NMR. Such studies contribute to a better understanding of the molecular structure and properties of these compounds (Ye et al., 2007).
Material Science Applications
This compound is also significant in material science. For example, its derivatives were used in synthesizing electrically conductive polyazomethines, demonstrating potential applications in electronics and materials engineering (Hafeez et al., 2019).
Structural Analysis
Detailed structural analysis through methods such as gas electron diffraction and microwave spectroscopy has been conducted on fluorobenzaldehyde derivatives. This research aids in understanding the molecular configuration and behavior of such compounds (Samdal et al., 1997).
Development of New Chemical Reactions
The compound has been used in developing novel chemical reactions, such as the three-component condensation with β-ketonitriles and secondary cyclic amines. This expands the scope of organic synthesis methodologies (Osipov et al., 2022).
Drug Development Research
In drug development research, derivatives of 3-Cyclopropyl-4-fluorobenzaldehyde have been explored for their potential as anti-cancer agents. The synthesis and molecular docking studies of these derivatives provide insights into their interaction with biological targets (Fegade & Jadhav, 2022).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-cyclopropyl-4-fluorobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FO/c11-10-4-1-7(6-12)5-9(10)8-2-3-8/h1,4-6,8H,2-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVVBPBKJOBKDKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C=CC(=C2)C=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyclopropyl-4-fluorobenzaldehyde | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

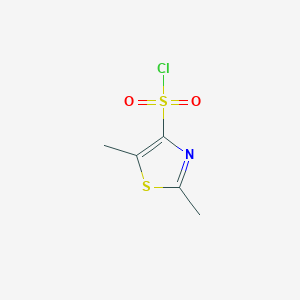
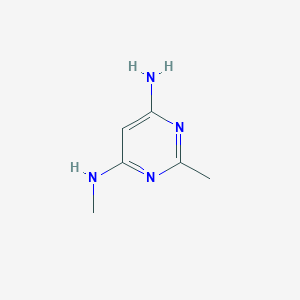
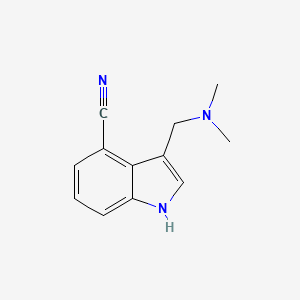
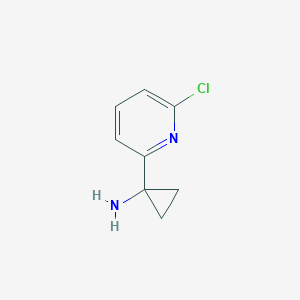
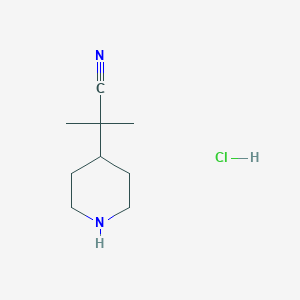
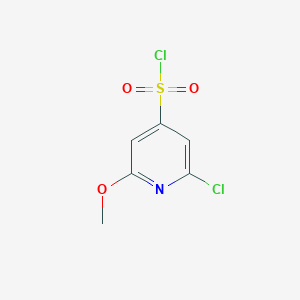
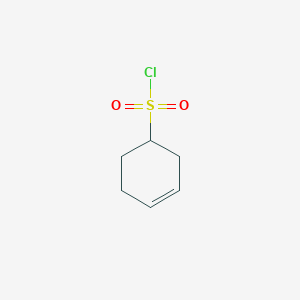
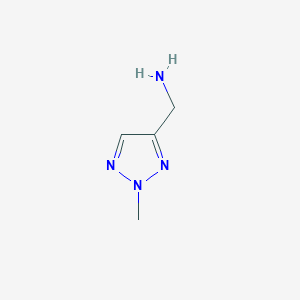
![2,6-Diazaspiro[3.4]octan-5-one hydrochloride](/img/structure/B1425999.png)
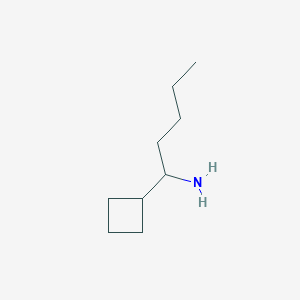
![1-Methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B1426001.png)
![7-Chloro[1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B1426002.png)
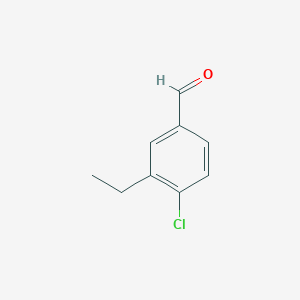
![2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-8-carbonitrile](/img/structure/B1426004.png)